molecular formula C17H18N2O5 B2459339 methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 397875-68-2

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2459339
CAS No.: 397875-68-2
M. Wt: 330.34
InChI Key: TZSJGNZNIHEPCN-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by:

  • A methyl ester at position 2.
  • Amino and cyano groups at positions 6 and 5, respectively.
  • A 3,4-dimethoxyphenyl substituent at position 3.
  • A methyl group at position 2.

This compound belongs to a class of 2-amino-3-cyano-4H-pyrans, which are known for their biphasic reactivity (acting as both nucleophiles and electrophiles) and applications in synthesizing polycondensed heterocycles like pyrano-pyrimidines .

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-9-14(17(20)23-4)15(11(8-18)16(19)24-9)10-5-6-12(21-2)13(7-10)22-3/h5-7,15H,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSJGNZNIHEPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reactions

The most widely adopted method for synthesizing methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves a one-pot multicomponent reaction (MCR). This approach combines methyl acetoacetate, 3,4-dimethoxybenzaldehyde, and malononitrile in a single reaction vessel, typically catalyzed by a base such as piperidine or potassium carbonate. The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with methyl acetoacetate to form the pyran ring.

Key steps :

  • Knoevenagel Condensation : 3,4-Dimethoxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : Methyl acetoacetate undergoes nucleophilic attack on the intermediate, facilitated by the base catalyst.
  • Cyclization : Intramolecular cyclization forms the 4H-pyran ring, with subsequent tautomerization stabilizing the structure.

Advantages :

  • High atom economy and reduced waste.
  • Short reaction time (4–6 hours under reflux).
  • Yields exceeding 70% in optimized conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative to traditional thermal methods. A niobium-based catalyst, such as $$ \text{H}3\text{Nb}6\text{O}_{19} $$, enables solvent-free synthesis at 80°C under microwave irradiation for 1 hour. This method achieves near-quantitative yields (up to 100%) for analogous pyran derivatives, suggesting its applicability to the target compound.

Reaction Conditions :

  • Catalyst : $$ \text{H}3\text{Nb}6\text{O}_{19} $$ (0.1 mol%).
  • Temperature : 80°C.
  • Time : 1 hour.

Mechanistic Insight :
The niobium catalyst accelerates both the Knoevenagel condensation and cyclization steps by stabilizing transition states through Lewis acid interactions.

Optimization Strategies for Industrial Scalability

Catalytic Systems

Catalyst choice significantly impacts yield and reaction efficiency. Comparative studies highlight the following:

Catalyst Solvent Temperature (°C) Yield (%) Reference
Piperidine Ethanol 80 72
$$ \text{H}3\text{Nb}6\text{O}_{19} $$ Solvent-free 80 98*
Potassium Carbonate Water 100 65

*Reported for analogous ethyl ester derivative.

Insights :

  • Niobium catalysts outperform traditional bases in yield and reaction time.
  • Aqueous conditions (e.g., water as solvent) reduce environmental impact but require higher temperatures.

Solvent Effects

Solvent selection influences reaction kinetics and product purity:

Solvent Dielectric Constant Boiling Point (°C) Yield (%)
Ethanol 24.3 78 72
Water 80.1 100 65
Solvent-free N/A 80 98*

*Microwave-assisted method.

Recommendations :

  • Ethanol balances reactivity and environmental safety.
  • Solvent-free methods minimize waste and energy consumption.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and throughput. Key parameters include:

  • Residence Time : 10–15 minutes.
  • Pressure : 1–2 bar.
  • Catalyst Recycling : Niobium catalysts are recovered via filtration, reducing operational costs.

Case Study :
A pilot plant utilizing microwave-assisted flow reactors reported a 95% yield for a related pyran derivative, underscoring the method’s scalability.

Quality Control Protocols

Rigorous analytical methods ensure product integrity:

  • HPLC : Purity >99% (C18 column, acetonitrile/water mobile phase).
  • X-ray Diffraction : Confirms crystal structure and hydrogen bonding patterns.
  • NMR Spectroscopy : Validates substituent positions ($$ ^1\text{H} $$ and $$ ^{13}\text{C} $$).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group (-COOCH₃) and cyano (-CN) substituents are prime sites for nucleophilic attack. For example:

  • Hydrolysis of the Ester Group : Under alkaline conditions, the ester hydrolyzes to form the corresponding carboxylic acid. This reactivity is analogous to related pyran carboxylates .

  • Cyano Group Reactivity : The cyano group can undergo hydrolysis to an amide or carboxyl group under acidic or basic conditions, though specific data for this compound remains unexplored in literature .

Condensation and Cyclization Reactions

The amino group (-NH₂) participates in condensation reactions, forming fused heterocycles. For instance:

  • Reaction with Aldehydes : In the presence of aldehydes, the amino group facilitates Schiff base formation, leading to imine-linked derivatives. This is observed in structurally similar pyran systems .

  • Cyclization with Active Methylene Compounds : The compound reacts with ethyl acetoacetate or malononitrile in one-pot multicomponent reactions, forming complex pyran annulated products. This parallels methodologies used for synthesizing 4H-pyran derivatives .

Catalytic Transformations

The compound’s reactivity is enhanced by catalysts such as KF-Al₂O₃ or Meglumine:

  • KF-Al₂O₃-Mediated Reactions : KF-Al₂O₃ promotes efficient cyclocondensation with aldehydes and malononitrile, yielding substituted pyran derivatives in high yields (84–91%) under mild conditions .

  • Meglumine-Catalyzed Synthesis : Meglumine acts as a green catalyst for multicomponent reactions, enabling rapid (30–35 min) and high-yield (94–96%) syntheses of pyran-based analogs .

Mechanistic Pathways

The proposed mechanism for pyran derivative synthesis involves:

  • Base-Catalyzed Deprotonation : The catalyst abstracts a proton from malononitrile, forming a nucleophilic intermediate.

  • Knoevenagel Condensation : Reaction with an aldehyde generates an α,β-unsaturated nitrile.

  • Michael Addition : Attack by ethyl acetoacetate or acetylacetone forms the pyran ring .

  • Cyclization and Aromatization : Intramolecular cyclization and dehydration yield the final product .

Reaction Optimization and Yields

Key reaction parameters and yields from analogous systems:

Reaction ComponentCatalystTime (h)Yield (%)Source
Aldehyde + MalononitrileKF-Al₂O₃1.5–584–91
Ethyl AcetoacetateMeglumine0.594–96
AcetylacetoneKF-Al₂O₃2–472–89

Functional Group Transformations

Stability and Reactivity Insights

  • Thermal Stability : The pyran ring remains intact below 200°C, as evidenced by thermogravimetric analysis.

  • Solvent Effects : Reactions in ethanol/water mixtures enhance solubility and reaction rates compared to pure ethanol .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyran compounds, including methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, exhibit significant anticancer properties. A study demonstrated that certain analogs of this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high potency.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function in models of induced neurodegeneration.

Catalytic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and condensation reactions.

Synthesis Protocol Example

A one-pot synthesis method using this compound as a building block has been reported to yield other pyran derivatives efficiently with high yields.

Green Chemistry Initiatives

The synthesis of this compound has been explored using environmentally benign methods, such as using water as a solvent and recyclable catalysts like cerium oxide nanoparticles. This approach aligns with green chemistry principles by minimizing waste and reducing hazardous solvents.

Polymer Development

Research indicates potential applications in developing new polymeric materials where the compound can act as a monomer or additive to enhance properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa

Mechanism of Action

The mechanism by which methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino and cyano allows for interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystallographic and Structural Insights

  • Hydrogen Bonding: In ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate, NH₂ groups form N–H⋯N and N–H⋯O bonds, creating chains parallel to the [100] direction . Similar interactions are expected in the target compound, stabilizing its crystal lattice.

Pharmacological and Physicochemical Properties

Key Trends:

Electron-Donating vs. Withdrawing Groups: 3,4-Dimethoxyphenyl (target compound): Electron-donating methoxy groups may enhance bioavailability by improving solubility and membrane permeability compared to electron-withdrawing groups (e.g., nitro in ).

Ester Group Impact :

  • Methyl ester (target compound): Likely confers faster metabolic clearance than ethyl esters (e.g., ), which have higher lipophilicity and longer half-lives.

Molecular Weight and Solubility :

  • Target compound (estimated MW ~344 g/mol): Lower than benzyloxy-substituted analogs (e.g., 434 g/mol in ), suggesting better solubility in aqueous media.

Structure-Activity Relationship (SAR) Considerations

  • Position 4 Aromaticity : Aromatic substituents (e.g., 3,4-dimethoxyphenyl, chlorophenyl) correlate with enhanced biological activity in pyran derivatives, possibly due to improved target binding .
  • Cyanoguanidine Moiety: The 5-cyano-6-amino motif is conserved across analogs, acting as a hydrogen-bond donor/acceptor critical for interactions with enzymes or receptors .

Biological Activity

Methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, a pyran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential applications based on diverse sources.

  • Chemical Formula : C18H18N4O5
  • Molecular Weight : 370.36 g/mol
  • CAS Number : 371120-34-2

Synthesis

The synthesis of this compound can be achieved through a one-pot four-component condensation reaction involving dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aromatic aldehydes. This method utilizes CeO₂ nanoparticles as a catalyst in an environmentally benign aqueous medium, yielding high product efficiency and purity .

Biological Activity

The biological activity of this compound has been explored in various studies, indicating promising therapeutic potentials:

Anticancer Activity

Research indicates that methyl 6-amino-5-cyano derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds were effective against MCF7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the phenyl ring enhances cytotoxicity.

The proposed mechanism of action involves the compound's ability to interact with cellular targets such as enzymes and receptors. These interactions may modulate signaling pathways related to cell proliferation and apoptosis, leading to inhibited tumor growth .

Anti-inflammatory Properties

In addition to anticancer activity, methyl 6-amino derivatives have shown anti-inflammatory effects in preclinical models. The ability to reduce pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Assessment
    • Objective : Evaluate the cytotoxic effects of methyl 6-amino derivatives on human cancer cell lines.
    • Method : MTT assay was employed to determine cell viability post-treatment.
    • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM for MCF7 and HCT116 cells.
  • Mechanistic Studies
    • Objective : Investigate the molecular interactions between methyl 6-amino derivatives and Bcl-2 proteins.
    • Method : Molecular dynamics simulations were conducted.
    • Findings : The compound exhibited strong hydrophobic interactions with Bcl-2, suggesting a mechanism for inducing apoptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityMCF7<10
HCT116<15
Anti-inflammatoryRAW264.7<20

Table 2: Synthesis Conditions

ReactantsCatalystSolventYield (%)
Dimethyl acetylenedicarboxylate, HydrazineCeO₂ NanoparticlesWater91
Malononitrile, Aromatic AldehydesCeO₂ NanoparticlesWater84

Q & A

Q. What are the recommended synthetic methodologies for preparing methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate?

Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions using methyl-2,4-dioxobutanoates as precursors. A modified Biginelli reaction is effective, involving condensation of aldehydes, β-ketoesters, and thioureas/cyanoguanidines under acidic conditions (e.g., HCl or acetic acid). For example, derivatives of this scaffold were synthesized by cyclizing ethyl acetoacetate with substituted aryl aldehydes and thioureas, yielding pyran carboxylates with antiproliferative activity . Optimize reaction conditions (temperature: 80–100°C, solvent: ethanol) to achieve yields >70%.

Q. Table 1: Example Reaction Parameters

ComponentRoleExample Reagent
AldehydeAryl substituent3,4-Dimethoxybenzaldehyde
β-KetoesterEster precursorMethyl acetoacetate
Cyanating agentNitrile sourceMalononitrile or cyanoacetamide
CatalystAcid (HCl, AcOH)p-TsOH (10 mol%)

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry and substituent orientation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.08 Å, b = 9.32 Å, c = 10.46 Å, and angles α = 65.65°, β = 69.68°, γ = 76.10° were reported for analogous pyran carboxylates . Refinement with software like SHELXL (R factor <0.05) ensures accuracy. Complementary techniques:

  • NMR : Assign signals for amino (δ 5.2–6.0 ppm), cyano (δ 110–120 ppm in 13C^{13}\text{C}), and methoxy groups (δ 3.7–3.9 ppm).
  • HPLC-MS : Confirm purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z ≈ 357).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in antiproliferative or antimicrobial activity (e.g., IC₅₀ variability) often arise from assay conditions. Standardize protocols using:

  • Cell lines : NCI-60 panel for cancer screening .
  • Dose-response curves : Triplicate runs with controls (e.g., doxorubicin).
  • Statistical validation : ANOVA or Tukey’s HSD test to compare datasets.
    For example, derivatives with 3,4-dimethoxyphenyl groups showed 2–3× higher activity against MCF-7 cells than unsubstituted analogs, but results varied by incubation time (24 vs. 48 hours) .

Q. What strategies optimize substituent effects for enhanced bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO₂, -CN) on the aryl ring improve antiproliferative potency.
  • Methoxy groups at C3/C4 positions enhance membrane permeability.
    Use combinatorial libraries to test substituents systematically. For example, replacing 3,4-dimethoxyphenyl with 4-fluorophenyl reduced activity by 40% in MDA-MB-231 cells .

Q. Table 2: Substituent Impact on Bioactivity

Substituent (R)Antiproliferative IC₅₀ (μM)Antimicrobial MIC (μg/mL)
3,4-Dimethoxyphenyl12.3 ± 1.216.0 ± 2.1
4-Fluorophenyl29.7 ± 3.132.5 ± 3.8
Unsubstituted phenyl45.6 ± 4.5>64

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Adopt the INCHEMBIOL framework :

Physicochemical profiling : Measure logP (predicted ≈2.1), hydrolysis half-life (pH 7, 25°C).

Biodegradation assays : Use OECD 301F (modified Sturm test) with activated sludge.

Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition.
For pyran carboxylates, photodegradation under UV light (λ = 254 nm) showed 80% decomposition in 72 hours, suggesting environmental persistence requires mitigation .

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